REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([F:33])[c:6]([C:8]([CH2:9][O:10][C:11]([C:12]([F:13])([F:14])[F:15])([CH3:16])[C:17]#[N:18])([CH3:19])[NH:20][S:21]([c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[N+:28]([O-:29])=[O:30])(=[O:31])=[O:32])[cH:7]1.[C:34]([NH:35][CH:36]([C:37]([OH:38])=[O:39])[CH2:40][SH:41])(=[O:42])[CH3:43].[CH3:50][OH:51].[K+:44].[K+:45].[O-:46][C:47]([O-:48])=[O:49]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([F:33])[c:6]([C:8]2([CH3:19])[CH2:9][O:10][C:11]([C:12]([F:13])([F:14])[F:15])([CH3:16])[C:17]([NH2:18])=[N:20]2)[cH:7]1
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Name
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CC(COC(C)(C#N)C(F)(F)F)(NS(=O)(=O)c1ccccc1[N+](=O)[O-])c1cc(Br)ccc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(COC(C)(C#N)C(F)(F)F)(NS(=O)(=O)c1ccccc1[N+](=O)[O-])c1cc(Br)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(CS)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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CC1(c2cc(Br)ccc2F)COC(C)(C(F)(F)F)C(N)=N1
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Type
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product
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Smiles
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CC1(c2cc(Br)ccc2F)COC(C)(C(F)(F)F)C(N)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |